N-[(Oxolan-2-yl)methyl]prop-2-enamide
Overview
Description
N-[(Oxolan-2-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of oxolane derivatives with prop-2-enamide under specific conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a carbonyl compound. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The process may include steps such as vacuum distillation to isolate the monomer from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxolane ring and the amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(Oxolan-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers and other organic compounds.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Oxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Oxolan-2-yl)methyl]prop-2-enamide include:
- N-[(Dialkylamino)methyl]acrylamides
- N-[(Dialkylamino)methyl]methacrylamides
- N-[(Azocan-1-yl)methyl]prop-2-enamide hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the oxolane ring and the prop-2-enamide group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKHIHQXHOSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571637 | |
Record name | N-[(Oxolan-2-yl)methyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112096-85-2 | |
Record name | N-[(Oxolan-2-yl)methyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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